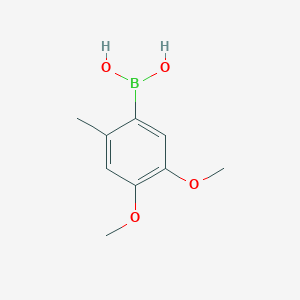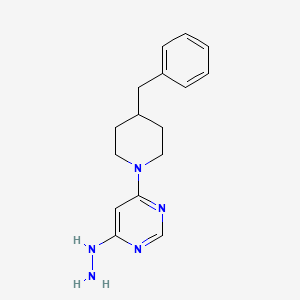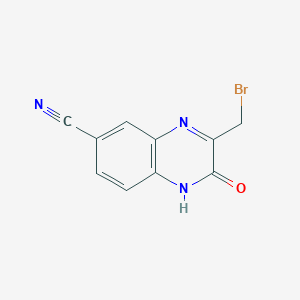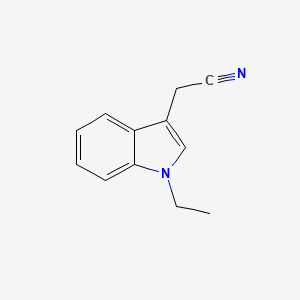
Ethyl 3-(3-aminophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-aminophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-aminophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-aminophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-aminophenyl)-3-hydroxypropanoate.
Substitution: 3-(3-aminophenyl)-3-oxopropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-aminophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-aminophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with enzymes, affecting their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with the amino group in the para position.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
Ethyl 3-(3-aminophenyl)-3-oxopropanoate is unique due to the presence of both an amino group and a ketone group in the same molecule. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 3-(3-aminophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3 |
Clave InChI |
AQGCBWOHCQGTRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)






![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

